![molecular formula C21H18N2O4S2 B2990235 (Z)-3-(4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)butanamido)benzoic acid CAS No. 303792-69-0](/img/structure/B2990235.png)
(Z)-3-(4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)butanamido)benzoic acid
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Description
(Z)-3-(4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)butanamido)benzoic acid, also known as BZB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Antibacterial and Antifungal Activities
Research has demonstrated the potential of thiazolidinone derivatives, structurally related to the compound , in exhibiting significant antibacterial and antifungal properties. These compounds, including various benzothiazole-imino-benzoic acid Schiff Bases and their metal complexes, have shown efficacy against human epidemic causing bacterial strains and fungal infections, highlighting their role in developing new antimicrobial agents (Mishra et al., 2019).
Anticancer Activity
Several studies have explored the anticancer potential of thiazolidinone compounds. Novel 4-thiazolidinones with a benzothiazole moiety have been screened for their antitumor activity against various cancer cell lines, including leukemia, melanoma, lung, colon, and breast cancers. Certain compounds within this class were found to exhibit promising anticancer activity, suggesting their utility in anticancer drug development (Havrylyuk et al., 2010).
Supramolecular Structures and Hydrogen Bonding
The structural analysis of similar thiazolidinone compounds has revealed their ability to form supramolecular structures through hydrogen bonding. Studies have detailed the crystal structures of various thiazolidinones, showing how hydrogen-bonded dimers, chains of rings, and sheets contribute to their stability and potential intermolecular interactions, which could be relevant in the design of new materials or pharmaceutical agents (Delgado et al., 2005).
Anti-inflammatory Activity
The synthesis of thiazolidinone derivatives targeting the rational design of new non-steroidal anti-inflammatory drugs (NSAIDs) has been reported. These compounds have demonstrated anti-exudative activity, highlighting their potential in the development of novel anti-inflammatory treatments. Some compounds have shown comparable activity to classic NSAIDs, indicating their significance in therapeutic applications (Golota et al., 2015).
Anticonvulsant Activity
Research into thiazolidinone derivatives has also covered their anticonvulsant properties. Synthesized compounds have been evaluated for their effectiveness in inhibiting convulsions, with some showing potent activity comparable to established anticonvulsant drugs. This opens up possibilities for their use in treating seizure disorders (Agarwal et al., 2006).
properties
IUPAC Name |
3-[4-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4S2/c24-18(22-16-9-4-8-15(13-16)20(26)27)10-5-11-23-19(25)17(29-21(23)28)12-14-6-2-1-3-7-14/h1-4,6-9,12-13H,5,10-11H2,(H,22,24)(H,26,27)/b17-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTZGYFSJKDLGJM-ATVHPVEESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=CC=CC(=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NC3=CC=CC(=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-(4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)butanamido)benzoic acid |
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